molecular formula C26H25NO6S B2543330 6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 866847-19-0

6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2543330
CAS No.: 866847-19-0
M. Wt: 479.55
InChI Key: LCSAFFVYWBNDND-UHFFFAOYSA-N
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Description

6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that includes methoxy groups, a sulfonyl group, and a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dihydroquinolinone core: This can be achieved through a cyclization reaction involving an appropriate aniline derivative and a ketone.

    Introduction of methoxy groups: Methoxylation reactions are performed using methanol and a suitable catalyst.

    Attachment of the sulfonyl group: This step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base.

    Final assembly: The final product is obtained by coupling the intermediate with 3-methoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the sulfonyl group can produce a sulfide.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism by which 6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline
  • 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline

Uniqueness

6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6S/c1-17-8-10-20(11-9-17)34(29,30)25-16-27(15-18-6-5-7-19(12-18)31-2)22-14-24(33-4)23(32-3)13-21(22)26(25)28/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSAFFVYWBNDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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